molecular formula C20H25N3O3S B2465000 2,3,5,6-tetramethyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzenesulfonamide CAS No. 2034466-24-3

2,3,5,6-tetramethyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2465000
CAS No.: 2034466-24-3
M. Wt: 387.5
InChI Key: VPUBMRFAZLFYCJ-UHFFFAOYSA-N
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Description

2,3,5,6-tetramethyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with tetramethyl groups and a pyrrolidinyl-pyridinyl moiety. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2,3,5,6-tetramethyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzenesulfonamide involves multiple steps. The general synthetic route includes the following steps:

    Formation of the pyrrolidinyl-pyridinyl moiety: This step involves the reaction of pyridine with a suitable reagent to introduce the pyrrolidinyl group.

    Introduction of the sulfonamide group: The sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride derivative.

    Substitution with tetramethyl groups:

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

2,3,5,6-tetramethyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkyl halides, and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in the compound.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: It may serve as a probe or ligand in biochemical studies, particularly in the investigation of enzyme-substrate interactions and protein-ligand binding.

    Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,3,5,6-tetramethyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved would depend on the specific application and context of use.

Comparison with Similar Compounds

2,3,5,6-tetramethyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzenesulfonamide can be compared with other sulfonamide derivatives and pyrrolidinyl-pyridinyl compounds. Similar compounds include:

    N-(2-pyridyl)-benzenesulfonamide: This compound lacks the tetramethyl groups and pyrrolidinyl moiety, making it less complex and potentially less versatile.

    2,3,5,6-tetramethylbenzenesulfonamide: This compound lacks the pyrrolidinyl-pyridinyl moiety, which may limit its applications in certain contexts.

    N-(pyrrolidin-1-yl)pyridine: This compound lacks the sulfonamide and tetramethyl groups, making it structurally simpler but potentially less functional.

The uniqueness of this compound lies in its combination of functional groups, which provides a diverse range of chemical and biological properties.

Properties

IUPAC Name

2,3,5,6-tetramethyl-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S/c1-13-10-14(2)16(4)20(15(13)3)27(25,26)22-12-17-7-8-21-18(11-17)23-9-5-6-19(23)24/h7-8,10-11,22H,5-6,9,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPUBMRFAZLFYCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)NCC2=CC(=NC=C2)N3CCCC3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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